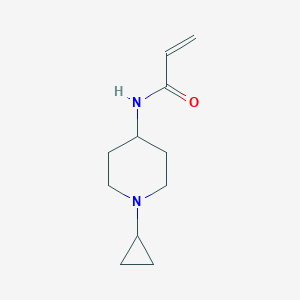
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic uses. This compound is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a key role in the regulation of GABA levels in the brain.
Mecanismo De Acción
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This results in an increase in GABA levels, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. Additionally, it has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide in lab experiments is its potent inhibitory effect on GABA aminotransferase. This makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal models.
Direcciones Futuras
There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating epilepsy, as it has been shown to increase GABA levels in the brain, which can reduce seizure activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopropylamine with 4-piperidone to form N-(1-cyclopropylpiperidin-4-yl)acetamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form N-(1-cyclopropylpiperidin-4-yl)prop-2-ynamide. Finally, the alkyne group is hydrogenated in the presence of a palladium catalyst to form N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been studied for its potential therapeutic uses in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. The compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. It has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13(8-6-9)10-3-4-10/h2,9-10H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSXUQJSNHPEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)


![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)

![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)
![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)


![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
